5-Isopropyl-1,2,4-oxadiazol-3-amine
Description
Contextual Significance of 1,2,4-Oxadiazole (B8745197) Scaffolds in Modern Chemical Research
The 1,2,4-oxadiazole ring system is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif has proven to be of considerable importance in medicinal chemistry and materials science. mdpi.com A key reason for the widespread interest in 1,2,4-oxadiazoles is their role as bioisosteres for ester and amide functionalities. Bioisosteric replacement is a strategy used in drug design to modify a lead compound's physicochemical properties, such as metabolic stability, lipophilicity, and hydrogen bonding capacity, while retaining or improving its biological activity. Esters and amides are susceptible to hydrolysis by enzymes in the body, which can limit their effectiveness as drugs. The stable 1,2,4-oxadiazole ring can mimic the spatial arrangement and electronic properties of these groups, offering enhanced resistance to metabolic degradation.
Compounds incorporating the 1,2,4-oxadiazole scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This versatility has established the 1,2,4-oxadiazole as a "privileged scaffold" in drug discovery—a molecular framework that is capable of binding to multiple biological targets.
Rationale for Focused Academic Investigation of 5-Isopropyl-1,2,4-oxadiazol-3-amine
While extensive, publicly available research specifically detailing the biological activities of this compound is limited, the rationale for its synthesis and investigation can be inferred from the established principles of medicinal chemistry. The "5-isopropyl" substitution introduces a moderately sized, lipophilic group that can influence the compound's binding affinity and selectivity for a biological target. The "3-amine" group provides a key hydrogen bond donor and a site for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
The synthesis of compounds like this compound is often driven by high-throughput screening campaigns in the pharmaceutical industry, where large numbers of diverse molecules are tested against a panel of biological targets to identify new lead compounds. The presence of this compound in the catalogs of chemical suppliers, along with its CAS number 868696-41-7, suggests that it has been synthesized for such research purposes. bldpharm.comchemicalbook.comfluorochem.co.ukbldpharm.comhit2lead.comchembuyersguide.comevitachem.combldpharm.com A citation in a 2005 issue of Bioorganic & Medicinal Chemistry Letters further indicates its relevance within the field of drug discovery, although the specific findings of this study are not widely accessible.
Overview of Research Trajectories for Novel Nitrogen-Oxygen Heterocycles
The investigation of nitrogen-oxygen heterocycles, including 1,2,4-oxadiazoles, is a dynamic and evolving area of chemical research. Current research trajectories are focused on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, sustainable, and versatile methods for the synthesis of these heterocyclic systems. This includes the use of novel catalysts, microwave-assisted synthesis, and flow chemistry techniques to accelerate the drug discovery process.
Exploration of New Biological Targets: Researchers are exploring the potential of nitrogen-oxygen heterocycles to interact with a wider range of biological targets, moving beyond traditional enzyme inhibition to areas such as protein-protein interaction modulation and the targeting of nucleic acids.
Application in Materials Science: The unique electronic properties of these heterocycles make them attractive candidates for use in organic light-emitting diodes (OLEDs), sensors, and other advanced materials.
Computational and Theoretical Studies: In silico methods, such as molecular docking and quantum chemical calculations, are increasingly being used to predict the properties and biological activities of novel nitrogen-oxygen heterocycles, helping to guide synthetic efforts and rationalize experimental observations.
The study of compounds like this compound, even if not extensively published, is a vital part of this broader research effort, contributing to the fundamental understanding of how subtle changes in molecular structure can lead to significant changes in chemical and biological properties.
Chemical Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 868696-41-7 |
| Molecular Formula | C₅H₉N₃O |
| Molecular Weight | 127.14 g/mol |
| Canonical SMILES | CC(C)C1=NOC(N)=N1 |
| InChI Key | N/A |
An in-depth examination of the synthetic methodologies for producing this compound reveals a field rich with strategic chemical approaches. The construction of this specific heterocyclic compound hinges on the precise and controlled formation of the 1,2,4-oxadiazole ring and the specific placement of its functional groups. Research in this area is primarily driven by the utility of the 1,2,4-oxadiazole scaffold as a bioisostere for amide and ester functionalities, making it a valuable component in the design of therapeutic agents. chim.itmdpi.comrjptonline.org This article delineates the key synthetic strategies, from regioselective ring formation to the optimization of reaction yields.
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNFBRSKRMWWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Studies of 5 Isopropyl 1,2,4 Oxadiazol 3 Amine
Chemical Transformations at the 3-Amino Group
Acylation and Alkylation Reactions
The nucleophilic nature of the exocyclic amino group facilitates its reaction with various acylating and alkylating agents. Acylation is a common transformation, often achieved by reacting the 3-amino-1,2,4-oxadiazole with acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid generated. For instance, the acylation of related amino-oxadiazoles has been successfully carried out to produce N-acylamino-oxadiazole derivatives. rroij.com
Alkylation of the amino group introduces alkyl substituents and can be performed using alkyl halides. Studies on related 2-amino-1,3,4-oxadiazoles have shown that these alkylation reactions can be carried out under phase transfer conditions. nih.gov However, the nucleophilicity of the amino group on the oxadiazole ring can be relatively low, sometimes necessitating the use of strong bases like sodium hydride (NaH) to facilitate the reaction. researchgate.net
| Reaction Type | Reagent Class | General Conditions | Product Class |
| Acylation | Acyl Halides, Anhydrides | Basic (e.g., Pyridine, TEA) | N-Acyl-5-isopropyl-1,2,4-oxadiazol-3-amines |
| Alkylation | Alkyl Halides | Basic (e.g., NaH), Phase Transfer | N-Alkyl-5-isopropyl-1,2,4-oxadiazol-3-amines |
| Sulfonylation | Sulfonyl Chlorides | Basic (e.g., Pyridine) | N-Sulfonyl-5-isopropyl-1,2,4-oxadiazol-3-amines |
Imination-Type Reactions
The amino group can participate in reactions that lead to the formation of imines or related structures. For example, the synthesis of 2-imino-1,3,4-oxadiazolines has been achieved through the reaction of acylhydrazides with isothiocyanates, involving an aerobic oxidation and a DMAP-mediated annulation sequence. acs.org This suggests that the 3-amino group of 5-isopropyl-1,2,4-oxadiazol-3-amine could potentially react with suitable carbonyl compounds or their equivalents to form Schiff bases or other imine derivatives under appropriate conditions.
Electrophilic Substitution at the Amino Group
The 1,2,4-oxadiazole (B8745197) ring itself is generally resistant to electrophilic substitution at its carbon atoms due to the electron-withdrawing nature of the nitrogen atoms. nih.gov Consequently, electrophilic attack occurs preferentially at the exocyclic amino group. rroij.com This reactivity allows for the functionalization of the amine with a variety of electrophiles. Besides the previously mentioned acylation and alkylation, this includes reactions with sulfonyl chlorides to form sulfonamides and with isocyanates to yield urea (B33335) derivatives. These transformations are fundamental in medicinal chemistry for creating libraries of compounds with diverse properties. nih.gov A mild and efficient method for synthesizing 3-amino-5-aryl-1,2,4-oxadiazoles involves an intramolecular oxidative cyclization mediated by phenyliodine(III) diacetate (PIDA), highlighting the utility of electrophilic reagents in the chemistry of amino-oxadiazoles. rsc.orgrsc.org
Modifications of the 5-Isopropyl Substituent
The isopropyl group at the 5-position of the oxadiazole ring is an aliphatic substituent that can also be a target for chemical modification, primarily through oxidation or by creating a pathway for carbon-carbon bond formation.
Oxidation and Reduction Pathways
The aliphatic C-H bonds of the isopropyl group are susceptible to oxidation under certain conditions. While specific studies on the oxidation of this compound are not prevalent, research on related heterocyclic systems provides insight into potential pathways. For instance, the metabolism of molecules containing alkyl-substituted oxadiazoles (B1248032) has shown that oxidation can occur on the alkyl side chain. This can involve hydroxylation of a methyl group, followed by further oxidation to a carboxylic acid. nih.gov Vigorous oxidation of an isopropyl group can lead to the formation of acetone. wikipedia.org It is plausible that controlled oxidation of the isopropyl group on the oxadiazole ring could yield a tertiary alcohol, which could then be further derivatized.
Nitroxyl-radical-catalyzed oxidation systems have been shown to convert various primary and secondary alcohols to their corresponding aldehydes and ketones without over-oxidation to carboxylic acids, and such methods could potentially be applied to a hydroxylated derivative of the isopropyl group. organic-chemistry.orgnih.gov
| Transformation | Potential Reagent/System | Potential Product |
| Hydroxylation | P450-type enzymes, specific chemical oxidants | 2-(3-Amino-1,2,4-oxadiazol-5-yl)propan-2-ol |
| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO4) | 3-Amino-1,2,4-oxadiazole-5-carboxylic acid, Acetone |
Information on the direct reduction of the isopropyl substituent is scarce, as it is already a saturated alkyl group and generally unreactive towards typical reduction conditions.
Carbon-Carbon Bond Forming Reactions
Direct carbon-carbon bond formation on the unactivated C-H bonds of the isopropyl group is challenging. A more feasible strategy would involve initial functionalization of the isopropyl group, for example, through oxidation as described above. The resulting hydroxylated intermediate could be converted into a better leaving group (e.g., a tosylate or halide), which could then participate in nucleophilic substitution or cross-coupling reactions to form new carbon-carbon bonds.
Alternatively, synthetic strategies for building the oxadiazole ring could start with precursors that already contain a more reactive functional group at the position corresponding to the C5 substituent. For example, methods exist for the triflic acid-catalyzed hydroarylation of the carbon-carbon double bond in 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles. nih.gov While not a direct modification of the isopropyl group, this illustrates that C-C bonds can be formed at the 5-position if a suitable functional handle is present.
Ring-Opening and Ring-Closing Reactions of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole nucleus is known to undergo several characteristic rearrangement reactions, often proceeding through ring-opening and subsequent ring-closure mechanisms. These transformations are driven by the inherent strain and low aromaticity of the ring, leading to the formation of more stable heterocyclic systems. Two of the most prominent rearrangement pathways are the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism and the Boulton-Katritzky Rearrangement (BKR).
The ANRORC mechanism is a well-documented pathway for the transformation of heterocyclic rings. wikipedia.org In the context of 1,2,4-oxadiazoles, this process is typically initiated by the nucleophilic attack at the C5 position of the ring. Research has shown that even in the absence of strong electron-withdrawing groups at the C5 position, 1,2,4-oxadiazoles can undergo ANRORC-type rearrangements. nih.govnih.govfigshare.com For 3-amino-1,2,4-oxadiazoles, reaction with a bidentate nucleophile like hydrazine (B178648) can lead to the formation of new heterocyclic systems, such as 3-amino-1,2,4-triazoles. nih.govnih.govfigshare.com The reaction proceeds via the addition of the nucleophile, followed by the opening of the oxadiazole ring and subsequent closure to form the new, more stable ring. nih.gov
The Boulton-Katritzky Rearrangement (BKR) is another significant thermal or photochemically induced transformation of 1,2,4-oxadiazoles. nih.govorganic-chemistry.orgnih.govrsc.org This rearrangement is particularly relevant for 3-amino-1,2,4-oxadiazole derivatives. The process involves an intramolecular cyclization, where a side chain at the C3 position interacts with the N2 atom of the oxadiazole ring, leading to the cleavage of the weak O-N bond and the formation of a new heterocyclic system. Studies on related 3-aminoisoxazoles and 1,2,4-oxadiazol-3-amines have demonstrated their utility in synthesizing functionalized wikipedia.orgnih.govnih.govtriazolo[1,5-a]pyridines through a tandem C-N coupling and Boulton-Katritzky rearrangement. organic-chemistry.orgrsc.org
While specific experimental data on the ring-opening and closing reactions of this compound are not extensively documented in the reviewed literature, the general reactivity patterns of 3-amino-1,2,4-oxadiazoles provide a strong basis for predicting its behavior. The presence of the amino group at the C3 position is a key structural feature that enables these transformative reactions.
Investigating the Influence of the Isopropyl Group on Ring Reactivity
The nature of the substituent at the C5 position of the 1,2,4-oxadiazole ring plays a crucial role in modulating its reactivity. Both electronic and steric effects of the substituent can influence the rate and outcome of ring transformations.
The electronic effect of the C5 substituent can significantly impact the electrophilicity of the C5 carbon. Electron-withdrawing groups, such as perfluoroalkyl groups, have been shown to enhance the susceptibility of the C5 position to nucleophilic attack, a key step in the ANRORC mechanism. nih.govresearchgate.net Conversely, electron-donating groups, like alkyl groups, would be expected to decrease the electrophilicity of the C5 carbon to some extent. The isopropyl group is a weak electron-donating group due to hyperconjugation. This suggests that, compared to a derivative with a strong electron-withdrawing group, the initial nucleophilic attack at C5 in this compound might be slower. However, studies have shown that ANRORC reactions can proceed even without strongly activating groups at C5. nih.govnih.govfigshare.com
The steric effect of the isopropyl group is another important consideration. The bulkiness of the isopropyl group could potentially hinder the approach of a nucleophile to the C5 position. This steric hindrance might influence the regioselectivity of the initial attack, especially with bulky nucleophiles. In reactions involving bidentate nucleophiles, the steric hindrance could affect which nucleophilic end of the reagent preferentially attacks the ring. For instance, in the hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles with methylhydrazine, the less hindered NH2 group was found to be the preferred site of initial attack. nih.gov A similar effect could be anticipated for the isopropyl-substituted analogue.
A kinetic study on the Boulton-Katritzky rearrangement of 3-aroylamino-5-methyl-1,2,4-oxadiazoles provides some insight into the effect of a C5-alkyl group. nih.gov While this study focused on a methyl group, the findings suggest that the electronic influence of the C5-substituent on the rearrangement is modest. nih.gov By analogy, the electronic effect of the isopropyl group in a similar rearrangement of this compound might also be expected to be moderate. However, the increased steric bulk of the isopropyl group compared to a methyl group could introduce additional steric factors influencing the reaction kinetics and pathway.
The following table summarizes the expected influence of the isopropyl group on the reactivity of the 1,2,4-oxadiazole ring based on general principles and data from related compounds.
| Reaction Type | Influence of Isopropyl Group (C5) | Rationale | Supporting Evidence (Analogous Compounds) |
| ANRORC Reaction | Potentially slower rate of initial nucleophilic attack compared to derivatives with electron-withdrawing groups. | The isopropyl group is a weak electron-donating group, reducing the electrophilicity of the C5 carbon. Steric hindrance may also play a role. | ANRORC is facilitated by electron-withdrawing groups at C5. nih.govresearchgate.net However, the reaction is known to proceed without strong activation. nih.govnih.govfigshare.com |
| Boulton-Katritzky Rearrangement | Modest electronic influence on the rearrangement rate. Potential for steric effects to influence reaction kinetics. | Kinetic studies on 5-methyl-1,2,4-oxadiazoles suggest a modest electronic effect from the alkyl group. nih.gov The larger size of the isopropyl group could introduce steric hindrance. | Studies on 3-aroylamino-5-methyl-1,2,4-ozadiazoles. nih.gov |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like 5-Isopropyl-1,2,4-oxadiazol-3-amine, DFT calculations would typically be employed to optimize the molecular geometry to its lowest energy state. These calculations can predict various properties such as bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic structures often utilize basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost. The results of these calculations are crucial for validating experimental findings, such as those from X-ray crystallography, and for providing a reliable molecular structure for further analysis.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, indicating likely sites for electrophilic and nucleophilic attack. For instance, in related 1,2,4-oxadiazole (B8745197) systems, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.
Interactive Table: Hypothetical Frontier Molecular Orbital Data
Below is a hypothetical representation of FMO data that could be generated for this compound.
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are illustrative and not based on published experimental or computational data for this specific compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. An MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring and the amino group, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of molecules.
Conformational Analysis of the Isopropyl and Amino Moieties
The isopropyl and amino groups attached to the 1,2,4-oxadiazole core of this compound can rotate around their single bonds, leading to various possible conformations. Conformational analysis would be performed to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the relevant dihedral angles and calculating the corresponding energy using computational methods. Understanding the preferred conformations is essential as they can significantly influence the molecule's biological activity and physical properties.
Molecular Dynamics Simulations to Elucidate Conformational Flexibility
Molecular Dynamics (MD) simulations provide a detailed picture of the conformational flexibility of a molecule over time. By simulating the atomic motions of this compound in a given environment (e.g., in a solvent), MD can reveal how the molecule explores different conformational states. This information is particularly useful for understanding how the molecule might adapt its shape to bind to a biological target. While specific MD simulation studies on this compound are not available, such studies on related molecules have been instrumental in drug design and materials science.
In Silico Prediction of Molecular Interactions
In silico methods, particularly molecular docking, are powerful tools for predicting the binding of a ligand to the active site of a macromolecular target. nih.gov These computational techniques simulate the interaction between a small molecule, such as this compound, and a protein, providing insights into the binding affinity and orientation of the ligand. The predictions are based on scoring functions that estimate the strength of the interaction, which can help in identifying potential biological targets and guiding the design of more potent molecules. nih.gov
For this compound, molecular docking studies could be employed to predict its interaction with various enzymes or receptors. The 1,2,4-oxadiazole scaffold is a known pharmacophore that can participate in various non-covalent interactions, including hydrogen bonding, and hydrophobic and van der Waals interactions. The amino group at the 3-position is a potential hydrogen bond donor and acceptor, while the nitrogen atoms in the oxadiazole ring can also act as hydrogen bond acceptors. The isopropyl group at the 5-position provides a hydrophobic region that can interact with non-polar pockets in a protein's active site.
A hypothetical molecular docking study of this compound against a protein target, for instance, a kinase, might reveal key interactions that contribute to its binding affinity. Such a study would involve preparing a 3D model of the compound and docking it into the crystal structure of the target protein. The results would typically be presented in a table summarizing the predicted binding energy and the specific interactions observed.
Table 1: Hypothetical Predicted Molecular Interactions for this compound
| Interacting Residue (Target Protein) | Amino Acid | Interaction Type | Distance (Å) | Atom in Ligand Involved |
| ATP binding site | GLU | Hydrogen Bond | 2.1 | Amino group (H) |
| Hinge region | VAL | Hydrogen Bond | 2.5 | Oxadiazole ring (N) |
| Hydrophobic pocket | LEU | Hydrophobic | 3.8 | Isopropyl group |
| Gatekeeper residue | THR | van der Waals | 3.5 | Oxadiazole ring |
| Catalytic loop | LYS | Hydrogen Bond | 2.3 | Amino group (N) |
This table is illustrative and represents the types of interactions that could be predicted for this compound based on the functional groups present in the molecule and common interactions observed for similar heterocyclic compounds.
Prediction of Reactivity Sites and Reaction Pathways
Computational chemistry provides valuable tools for predicting the reactivity of a molecule. Methods based on Density Functional Theory (DFT) can be used to calculate the distribution of electron density within a molecule, allowing for the identification of sites that are susceptible to electrophilic or nucleophilic attack. Parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions can pinpoint the most reactive atoms.
For this compound, the amino group is expected to be a primary site for nucleophilic reactions. The nitrogen atoms of the oxadiazole ring, with their lone pairs of electrons, also contribute to the molecule's reactivity. The carbon atoms of the oxadiazole ring are generally electron-deficient and thus potential sites for nucleophilic attack. The isopropyl group is largely unreactive, primarily engaging in steric and hydrophobic interactions.
Based on these general principles, a computational analysis would likely predict the following reactivity sites for this compound.
Table 2: Predicted Reactivity Sites for this compound
| Site | Predicted Reactivity | Rationale |
| Amino Group (-NH2) | Nucleophilic | Lone pair of electrons on the nitrogen atom. |
| Oxadiazole Ring (N) | Nucleophilic | Lone pairs of electrons on the nitrogen atoms. |
| Oxadiazole Ring (C3) | Electrophilic | Electron-withdrawing effect of adjacent heteroatoms. |
| Oxadiazole Ring (C5) | Electrophilic | Electron-withdrawing effect of adjacent heteroatoms. |
In terms of reaction pathways, the amino group can undergo various transformations, such as acylation, alkylation, and diazotization. The oxadiazole ring, being an aromatic heterocycle, is generally stable but can undergo ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under reductive conditions. The synthesis of 1,2,4-oxadiazoles often involves the cyclization of amidoximes with acylating agents or aldehydes. researchgate.net For instance, the synthesis of 3-aryl-5-isopropyl-1,2,4-oxadiazoles has been achieved through the oxidation of the corresponding 4,5-dihydro-1,2,4-oxadiazoles, which were synthesized from arylamidoximes and isobutyraldehyde. researchgate.net
Structure Activity Relationship Sar Investigations at a Molecular Level
Design Principles for Modulating Molecular Interactions
The design of molecules with specific biological activities is a cornerstone of medicinal chemistry. This process often involves the strategic incorporation and modification of functional groups to optimize interactions with a target receptor. The 1,2,4-oxadiazole (B8745197) ring, a key feature of the title compound, is recognized for its chemical and photochemical properties, which are heavily influenced by its substituents. researchgate.net The reactivity and interaction profile of the 1,2,4-oxadiazole ring itself can be tuned, making it a versatile scaffold in drug design. researchgate.netrsc.org This heterocycle is often employed as a bioisostere for ester and amide groups, a strategy that can enhance metabolic stability while maintaining key binding interactions. nih.govresearchgate.net
The isopropyl group at the 5-position of the oxadiazole ring is a significant feature that influences the molecule's interaction with its biological target. The steric bulk and lipophilicity of the isopropyl group play a crucial role in molecular recognition, a process fundamental to ligand-receptor interactions. acs.orgbruker.comnumberanalytics.com The size and shape of a substituent can dictate how a molecule fits into a binding pocket. In general, increasing the steric bulk of an alkyl substituent, such as from methyl to ethyl to isopropyl, can lead to more pronounced effects on conformational preferences and, consequently, binding affinity. nih.gov
While direct studies on 5-isopropyl-1,2,4-oxadiazol-3-amine are limited, research on related structures provides valuable insights. For instance, in a series of 1-alkyl-piperidines, the conformational free-energy difference increased with the size of the alkyl group, with the isopropyl group having a more significant impact than methyl or ethyl groups. rsc.org This suggests that the isopropyl group in this compound likely imposes specific conformational constraints on the molecule, which can be critical for achieving optimal orientation within a receptor's binding site. The hydrophobic nature of the isopropyl group can also contribute to binding through interactions with nonpolar regions of a receptor.
The 3-amino group is a critical functional moiety that significantly influences the molecule's ability to form hydrogen bonds and participate in electrostatic interactions. Hydrogen bonds are highly directional interactions that play a pivotal role in the specificity of ligand-receptor binding. researchgate.netacs.org The amino group, with its hydrogen bond donor capabilities, can interact with hydrogen bond acceptor sites on a biological target, such as oxygen or nitrogen atoms in amino acid residues. nih.gov
The electrostatic potential map of a molecule provides a visual representation of its charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). avogadro.ccdeeporigin.comyoutube.com The amino group contributes to the electrostatic profile of this compound, creating a region of positive potential that can engage in favorable electrostatic interactions with negatively charged residues in a binding pocket. researchgate.netresearchgate.net Studies on amino-substituted oxadiazole and thiadiazole isomers have shown that variations in hydrogen bond acceptor and donor strength lead to significant differences in their pharmaceutical properties. rsc.org This underscores the importance of the 3-amino group in defining the interaction profile of the title compound.
Bioisosteric Replacement Studies of the 1,2,4-Oxadiazole Ring System
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design. nih.govresearchgate.net The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, often conferring improved metabolic stability due to its resistance to hydrolysis. nih.govresearchgate.netnih.gov
Several studies have explored the bioisosteric replacement of the 1,2,4-oxadiazole ring with other heterocyclic systems. For example, the replacement of a central 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole (B1194373) ring, has been investigated. In one study involving cannabinoid receptor 2 (CB2) ligands, this replacement led to a significant reduction in binding affinity. researchgate.netrsc.org Specifically, the 1,3,4-oxadiazole derivatives showed a 10- to 50-fold decrease in CB2 affinity compared to their 1,2,4-oxadiazole counterparts. rsc.org However, in some cases, the resulting 1,3,4-oxadiazole still retained high affinity. rsc.org This highlights that while bioisosteric replacement can be a powerful tool, the outcomes are often context-dependent and can lead to nuanced changes in biological activity.
The rationale for such replacements often includes modulating physicochemical properties. For instance, the 1,3,4-oxadiazole ring is generally more polar than the 1,2,4-oxadiazole ring, which can lead to increased aqueous solubility. researchgate.net Other heterocycles, such as 1,3,4-thiadiazoles, have also been investigated as bioisosteres for 1,3,4-oxadiazoles, with the sulfur atom imparting increased lipid solubility. nih.gov The choice of bioisosteric replacement is therefore a critical design element that can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.
Below is a table summarizing the effects of bioisosteric replacement of the 1,2,4-oxadiazole ring in a class of CB2 receptor ligands.
| Original Compound (1,2,4-Oxadiazole) | CB2 Affinity (Ki, nM) | Bioisosteric Replacement (1,3,4-Oxadiazole) | CB2 Affinity (Ki, nM) | Fold Change in Affinity |
|---|---|---|---|---|
| Compound 1a | 2.9 | Compound 9a | 25 | ~10-fold decrease |
| Compound 1b | 6.7 | Compound 9b | 335 | ~50-fold decrease |
Impact of Substituent Modifications on Conformational Preferences and Binding Affinity (Theoretical)
Theoretical and computational studies are invaluable tools for predicting how modifications to a molecule's structure will affect its conformational preferences and, by extension, its binding affinity. researchgate.netscholarsresearchlibrary.com Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is crucial for understanding how a ligand can adapt its shape to fit into a receptor's binding site. nih.gov
For this compound, modifications to the isopropyl group or the amino group would be expected to have a significant impact. Altering the size and nature of the substituent at the 5-position would directly influence the steric and electronic properties of the molecule. For example, replacing the isopropyl group with a smaller methyl group or a larger tert-butyl group would alter the conformational landscape and could either enhance or diminish binding affinity depending on the topology of the receptor pocket. nih.gov Studies on other heterocyclic systems have shown that even subtle changes, such as the difference between a methyl and an ethyl group, can influence conformational equilibria. rsc.org
The following table provides a theoretical overview of how different types of substituent modifications on a generic 1,2,4-oxadiazole scaffold might influence key molecular properties relevant to binding affinity.
| Substituent Modification | Potential Impact on Conformational Preference | Potential Impact on Binding Affinity | Theoretical Rationale |
|---|---|---|---|
| Increase alkyl chain length at C5 (e.g., isopropyl to isobutyl) | May restrict rotational freedom and favor specific conformations to avoid steric clashes. | Could increase or decrease affinity depending on the size and shape of the binding pocket. | Increased van der Waals interactions if the pocket accommodates the larger group; steric hindrance if it does not. |
| Introduce polar group on the isopropyl substituent | May alter conformational preference due to intramolecular hydrogen bonding or dipole-dipole interactions. | Could enhance affinity if the polar group can form favorable interactions with the receptor. | Formation of new hydrogen bonds or electrostatic interactions with receptor residues. |
| Modify the 3-amino group (e.g., methylation) | Could alter hydrogen bonding capabilities and introduce steric bulk. | Likely to decrease affinity if the primary amino group is crucial for hydrogen bonding. | Loss of hydrogen bond donor capacity and potential for steric repulsion. |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
For 5-Isopropyl-1,2,4-oxadiazol-3-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the isopropyl group and the amine group. The isopropyl methyl protons would likely appear as a doublet, while the methine proton would be a septet due to spin-spin coupling. The amine (-NH₂) protons would typically present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the carbon skeleton. It is expected to show four distinct signals: one for the two equivalent methyl carbons of the isopropyl group, one for the isopropyl methine carbon, and two for the carbons of the oxadiazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Signal Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H NMR | ||||
| Isopropyl -CH₃ | Proton | ~1.3 | Doublet | ~7 Hz |
| Isopropyl -CH | Proton | ~3.2 | Septet | ~7 Hz |
| Amine -NH₂ | Proton | Broad | Singlet | N/A |
| ¹³C NMR | ||||
| Isopropyl -CH₃ | Carbon | ~22 | N/A | N/A |
| Isopropyl -CH | Carbon | ~28 | N/A | N/A |
| Oxadiazole C5 | Carbon | ~175 | N/A | N/A |
| Oxadiazole C3 | Carbon | ~168 | N/A | N/A |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of its bonds.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching of the primary amine group would likely appear as a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600-1650 cm⁻¹. The C-H stretching of the isopropyl group would be observed just below 3000 cm⁻¹. The C=N and N-O stretching vibrations of the oxadiazole ring are anticipated in the fingerprint region, typically between 1300 and 1600 cm⁻¹.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| Amine (-NH₂) | Bending (Scissoring) | 1600 - 1650 | Medium-Strong |
| Isopropyl (C-H) | Stretching | 2850 - 3000 | Medium-Strong |
| Oxadiazole Ring | C=N Stretching | 1550 - 1650 | Medium-Strong |
| Oxadiazole Ring | N-O Stretching | 1300 - 1400 | Medium-Strong |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₅H₉N₃O), the molecular weight is 127.14 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this mass. Analysis of the fragmentation pattern could reveal the loss of the isopropyl group or other characteristic fragments of the oxadiazole ring, further confirming the structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₉N₃O |
| Molecular Weight | 127.14 g/mol |
| Predicted Molecular Ion (M⁺) | m/z 127 |
| Potential Major Fragments | Loss of isopropyl group (m/z 84), Loss of CH₃ (m/z 112) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide an unambiguous structural determination. The resulting crystallographic data would include the unit cell dimensions, space group, and atomic coordinates, offering a complete picture of its solid-state conformation and packing. No published crystallographic data for this specific compound was found in the searched literature.
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
Given its predicted properties, this compound could likely be analyzed by both HPLC and GC.
High-Performance Liquid Chromatography (HPLC): Due to the polarity of the amine group and the oxadiazole ring, reversed-phase HPLC would be a suitable method for purity assessment. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely provide good separation from impurities. nih.gov
Gas Chromatography (GC): The compound's relatively low molecular weight suggests it may be sufficiently volatile for GC analysis, particularly if a polar capillary column is used. anjs.edu.iq The retention time would be a key identifier for the compound under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).
The purity of a sample would be determined by the relative area of the main peak in the chromatogram. Both techniques are widely used in the analysis of heterocyclic compounds like oxadiazoles (B1248032). jlu.edu.cnmdpi.comresearchgate.net
Table 4: General Chromatographic Conditions for Analysis of this compound
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection |
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water Gradient | UV (e.g., at 254 nm) |
| GC | Polar Capillary (e.g., WAX) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |
Applications in Chemical Synthesis and Materials Science Research
5-Isopropyl-1,2,4-oxadiazol-3-amine as a Synthetic Building Block
The reactivity of this compound allows it to serve as a foundational molecule for the construction of more elaborate chemical structures.
The primary amine group on the 1,2,4-oxadiazole (B8745197) core is a key functional handle that enables the construction of larger, more complex heterocyclic systems. This is a significant area of research as many biologically active molecules and functional materials incorporate fused or linked heterocyclic rings. For instance, reactions targeting the amine group can lead to the formation of new rings, effectively using the initial oxadiazole as a scaffold. While specific examples directly utilizing this compound are not extensively detailed in readily available literature, the general reactivity pattern of 3-amino-1,2,4-oxadiazoles is well-established. For example, similar compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been used to synthesize N-trinitroethylamino derivatives, demonstrating the amine's capacity for derivatization to create more complex energetic materials. researchgate.net This suggests that this compound could similarly be a precursor to a variety of substituted and fused heterocyclic systems.
Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of each starting material. The amine functionality of this compound makes it a suitable candidate for certain types of MCRs. Although specific MCRs involving this exact compound are not prominently reported, related amino-heterocycles are known to participate in such reactions. For example, the Groebke-Blackburn-Bienaymé reaction is a well-known MCR that utilizes a heterocyclic amine, an aldehyde, and an isocyanide to produce fused imidazo-heterocycles. researchgate.net It is conceivable that this compound could act as the amine component in similar MCRs, providing a direct route to novel and diverse chemical structures. The development of such a reaction would offer an efficient pathway to libraries of compounds for various screening purposes.
Potential for Integration into Polymer Matrices for Advanced Materials Research
The incorporation of small organic molecules into polymer matrices is a common strategy for developing advanced materials with tailored properties. While direct studies on the integration of this compound into polymers are not widely available, the concept is plausible. The amine group could potentially be used to covalently bond the molecule to a polymer backbone, or it could be physically dispersed within a polymer matrix. Such composites could exhibit modified thermal, mechanical, or optical properties. The 1,2,4-oxadiazole ring, known for its thermal stability, could enhance the thermal resistance of the resulting material.
Exploration in Energetic Materials Research (Theoretical)
The field of energetic materials is constantly seeking new compounds with improved performance and safety characteristics. Theoretical studies, often employing computational chemistry, play a crucial role in predicting the properties of novel energetic molecules before their synthesis. The 1,2,4-oxadiazole ring is a known "energetic group," and its incorporation into a molecule can contribute to a high heat of formation and good thermal stability.
While specific theoretical studies on this compound as an energetic material are not found, research on analogous compounds provides valuable insights. For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized and characterized as insensitive energetic materials. researchgate.net These studies indicate that combining the 1,2,4-oxadiazole ring with other nitrogen-rich heterocycles can lead to materials with high detonation performance and low sensitivity to impact and friction. researchgate.net Theoretical calculations on such molecules typically involve determining their heats of formation, densities, and detonation velocities and pressures. These computational predictions are vital for identifying promising candidates for further experimental investigation.
Future Directions in the Academic Research of 5 Isopropyl 1,2,4 Oxadiazol 3 Amine
Development of Novel and Sustainable Synthetic Routes
The majority of existing synthetic strategies for 1,2,4-oxadiazoles rely on the condensation of an amidoxime (B1450833) with a carboxylic acid derivative or acylating agent. researchgate.netresearchgate.net A primary future research direction for 5-Isopropyl-1,2,4-oxadiazol-3-amine would be the development of efficient, sustainable, and scalable synthetic protocols.
A plausible and conventional synthetic approach would involve the reaction of isobutyramidinoxime with a suitable C1 synthon that can provide the 3-amino functionality. Future investigations could focus on optimizing this transformation by exploring various coupling reagents and reaction conditions to maximize yield and purity.
Furthermore, a significant advancement would be the exploration of greener synthetic methodologies. This could include:
Microwave-assisted synthesis: This technique has been shown to accelerate the formation of 1,2,4-oxadiazoles, often leading to higher yields in shorter reaction times. organic-chemistry.org
One-pot reactions: Designing a one-pot synthesis, potentially starting from isobutyronitrile (B166230) and a source of the N-C=O-NH2 moiety, would enhance the atom and step economy of the process. nih.gov
Catalytic approaches: Investigating the use of novel catalysts, such as Lewis acids or organocatalysts, to facilitate the cyclization reaction under milder conditions would be a valuable contribution.
A comparative study of different synthetic routes is summarized in the table below.
| Synthetic Route | Potential Advantages | Key Research Focus |
| Conventional Condensation | Well-established chemistry | Optimization of coupling agents and reaction conditions |
| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields | Screening of solvents and microwave parameters |
| One-Pot Synthesis | Increased efficiency, reduced waste | Development of a robust multi-component reaction |
| Catalytic Methods | Milder reaction conditions, potential for stereoselectivity | Discovery and development of novel catalysts |
Deeper Computational Exploration of Reactivity and Interaction Mechanisms
Computational chemistry offers a powerful lens through which to understand the intrinsic properties of a molecule and predict its behavior. For this compound, future computational studies could provide profound insights into its reactivity and potential interactions. The 1,2,4-oxadiazole (B8745197) ring is known for its relatively low aromaticity and the susceptibility of the O-N bond to cleavage. chim.itresearchgate.net
Key areas for computational investigation include:
Electronic properties: Density Functional Theory (DFT) calculations can be employed to determine the molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This would elucidate the influence of the electron-donating isopropyl and amino groups on the electronic nature of the oxadiazole ring.
Reaction mechanisms: Computational modeling can be used to explore the transition states and energy profiles of potential reactions, such as electrophilic or nucleophilic attack on the ring, as well as the thermal and photochemical stability of the molecule. researchgate.net This could guide the design of new reactions and derivatization strategies.
Intermolecular interactions: Understanding how this compound interacts with other molecules, particularly biological macromolecules, is crucial for exploring its potential applications. Molecular docking and molecular dynamics simulations could predict binding modes and affinities with various protein targets. nih.govnih.gov
Expansion of Derivatization Chemistry for Diverse Scaffolds
The presence of a primary amino group at the 3-position of this compound offers a versatile handle for a wide range of chemical modifications. A significant future research direction would be to systematically explore the derivatization of this amino group to generate a library of novel compounds with diverse functionalities.
Potential derivatization strategies include:
Acylation and sulfonylation: Reaction of the amino group with various acyl chlorides, sulfonyl chlorides, and carboxylic acids would yield a series of amides and sulfonamides. These modifications can significantly alter the physicochemical properties of the parent molecule.
Alkylation and arylation: N-alkylation and N-arylation reactions would introduce different substituents on the amino group, expanding the structural diversity of the compound library.
Urea (B33335) and thiourea (B124793) formation: Reaction with isocyanates and isothiocyanates would lead to the formation of corresponding ureas and thioureas, which are common motifs in biologically active compounds.
Incorporation into larger frameworks: The amino group can serve as a point of attachment for incorporating the 5-isopropyl-1,2,4-oxadiazole moiety into more complex molecular architectures, such as peptides or other heterocyclic systems. acs.org
A summary of potential derivatization reactions is presented in the table below.
| Reaction Type | Reagents | Potential New Functionalities |
| Acylation | Acyl chlorides, Anhydrides | Amides |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Alkylation | Alkyl halides | Secondary and tertiary amines |
| Urea Formation | Isocyanates | Ureas |
| Thiourea Formation | Isothiocyanates | Thioureas |
Collaborative Research with Interdisciplinary Chemical Sciences
The unique structural features of this compound make it a candidate for exploration in various interdisciplinary fields of chemistry. Future research should focus on fostering collaborations to investigate its potential in these areas.
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a well-known bioisostere for amide and ester groups, offering improved metabolic stability. nih.govresearchgate.net The amine substituent provides a key hydrogen bond donor and a site for further modification. Collaborative research could involve screening this compound and its derivatives for a range of biological activities, including as potential anticancer, anti-inflammatory, or antimicrobial agents. nih.govnih.govnih.gov
Materials Science: Heterocyclic compounds are integral to the development of novel organic materials. The 1,2,4-oxadiazole nucleus has been incorporated into liquid crystals and energetic materials. nih.govresearchgate.net Future studies could explore the potential of this compound and its polymers or co-polymers in the design of new materials with specific optical, electronic, or thermal properties.
Agrochemicals: The discovery of new pesticides and herbicides is an ongoing need. Some 1,2,4-oxadiazole derivatives have shown promise in this area. researchgate.net Interdisciplinary research with agricultural scientists could investigate the potential of this compound and its analogs as novel agrochemicals.
By pursuing these future research directions, the scientific community can unlock the full potential of the yet-to-be-fully-explored this compound, paving the way for new discoveries and applications across the chemical sciences.
Q & A
Q. What are the optimal synthetic routes for 5-isopropyl-1,2,4-oxadiazol-3-amine in laboratory settings?
The synthesis typically involves cyclocondensation of nitrile derivatives with hydroxylamine, followed by functionalization. Key parameters include solvent choice (e.g., DMF or DMSO for improved reactant solubility), temperature control (60–80°C), and reaction time (6–12 hours). Purification via column chromatography with ethyl acetate/hexane mixtures enhances yield and purity .
Q. How can spectroscopic techniques validate the structure of this compound?
Q. What solvents and reaction conditions stabilize this compound during synthesis?
Polar aprotic solvents (DMF, DMSO) enhance intermediate stability. Acidic or neutral conditions (pH 6–7) prevent oxadiazole ring degradation. Anhydrous environments minimize hydrolysis .
Advanced Research Questions
Q. How does the isopropyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The isopropyl group increases steric hindrance, reducing reactivity at the 3-amine position. However, its electron-donating nature stabilizes electrophilic intermediates in ring-opening reactions. Computational studies (DFT) can model transition states to predict regioselectivity .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Dose-Response Analysis : Validate activity thresholds using IC assays.
- Structural Analogues : Compare with 5-methyl or 5-cyclopropyl variants to isolate substituent effects.
- Target Binding Studies : Employ SPR (Surface Plasmon Resonance) or crystallography (e.g., SHELX refinement) to confirm target engagement .
Q. How can reaction engineering improve yield in multistep syntheses involving this compound?
- Flow Chemistry : Continuous reactors minimize intermediate degradation.
- Catalytic Optimization : Use Pd/C or CuI for coupling steps (e.g., Buchwald-Hartwig amination).
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular Docking : AutoDock Vina or Glide simulates binding to targets (e.g., kinases or GPCRs) to prioritize derivatives for synthesis .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
- Scaffold Modifications : Vary substituents at positions 3 (amine) and 5 (isopropyl).
- Bioisosteric Replacement : Substitute oxadiazole with 1,3,4-thiadiazole or triazole rings.
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ, π parameters) with bioactivity .
Q. What analytical techniques quantify trace impurities in this compound?
Q. How to assess oxidative stability of this compound under physiological conditions?
- Forced Degradation Studies : Expose to HO (3% v/v) or UV light, then analyze via LC-MS.
- Electrochemical Analysis : Cyclic voltammetry identifies oxidation potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
